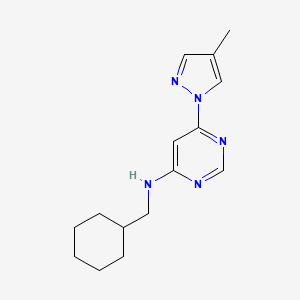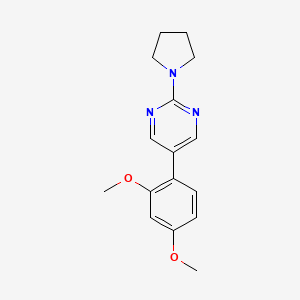![molecular formula C17H25N7S B6442065 4-cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640950-61-2](/img/structure/B6442065.png)
4-cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is a heterocyclic compound known for its multifaceted applications in scientific research and industry. It contains a pyrimidine core substituted with cyclobutyl, methylsulfanyl, and piperazinyl groups, along with a triazole moiety, which contribute to its distinct chemical properties and biological activities. This intricate molecular architecture enhances its versatility, enabling it to participate in various chemical reactions and interact with diverse biological targets.
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine involves several key steps, including cyclobutylation, methylation, and piperazine functionalization, coupled with the introduction of the triazole ring. Standard synthetic routes involve:
Cyclobutylation: : Employing cyclobutyl halides and nucleophiles under basic conditions.
Methylsulfanyl Introduction: : Utilizing thiol reagents in the presence of methylating agents like methyl iodide.
Pyrimidine Core Construction: : Achieved through condensation reactions involving suitable pyrimidine precursors.
Triazole Ring Formation: : Utilizing azide-alkyne cycloaddition (Click chemistry) for triazole incorporation.
Industrial Production Methods
On an industrial scale, the production is streamlined using batch or continuous-flow reactors ensuring optimal reaction conditions, such as controlled temperatures, pressures, and catalyst concentrations. Green chemistry approaches are increasingly adopted to minimize environmental impact, focusing on atom economy and waste reduction.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Interaction with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reaction with reducing agents such as sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the cyclobutyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under mild conditions.
Reduction: : Sodium borohydride in protic solvents.
Substitution: : Halogenated reagents in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of corresponding alcohols or amines.
Substitution: : Varied substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
4-Cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine serves numerous scientific research applications:
Chemistry: : Utilized as a building block for synthesizing complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its interaction with specific enzymes.
Medicine: : Investigated for its therapeutic potential in treating certain diseases due to its biological activity.
Industry: : Applied in materials science for its role in developing novel polymers and functional materials.
作用机制
The compound's mechanism of action involves specific binding to molecular targets, such as enzymes or receptors, altering their activity. This interaction may modulate biochemical pathways, influencing cellular functions:
Molecular Targets: : Proteins, nucleic acids, and cell membrane receptors.
Pathways: : Involvement in signaling cascades, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
4-Cyclobutyl-2-(methylthio)pyrimidine
4-Cyclobutyl-2-(methylsulfanyl)-6-aminopyrimidine
Uniqueness
The compound stands out due to its unique substitution pattern, particularly the combination of the cyclobutyl group with the triazole-containing piperazine moiety. This specific structural arrangement enhances its versatility in scientific applications compared to its analogs, offering distinct interaction profiles and reactivity.
属性
IUPAC Name |
4-cyclobutyl-2-methylsulfanyl-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7S/c1-25-17-20-15(14-3-2-4-14)13-16(21-17)23-10-7-22(8-11-23)9-12-24-18-5-6-19-24/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHMRCZADTWKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)CCN3N=CC=N3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine](/img/structure/B6441984.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441997.png)
![5-fluoro-2-[({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}methyl)(methyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6441998.png)

![2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442019.png)

![4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442032.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442035.png)
![3-[4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6442055.png)
![2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6442059.png)
![6-(3-{[(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)(methyl)amino]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6442073.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442078.png)
![N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6442088.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442094.png)
